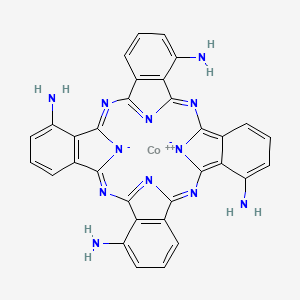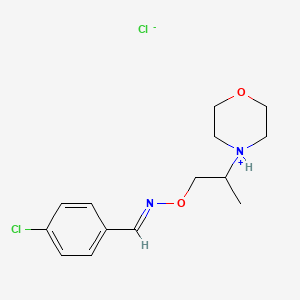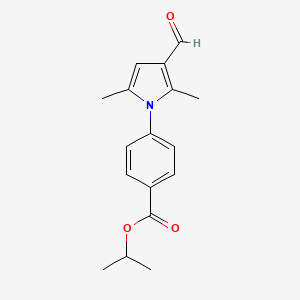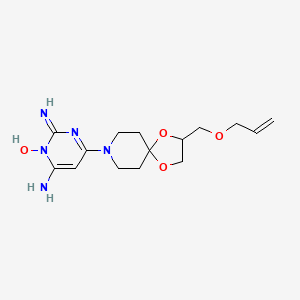
1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-8-azaspiro(45)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the allyloxymethyl group via an alkylation reaction.
- Attachment of the 2,6-diamino-4-pyrimidinyl moiety through a nucleophilic substitution reaction.
- Oxidation of the nitrogen atom to form the 1-oxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield additional oxides or hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1,4-Dioxa-8-azaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide exerts its effects will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro(4.5)decane derivatives: Compounds with similar spirocyclic cores but different substituents.
Pyrimidine derivatives: Compounds featuring the 2,6-diamino-4-pyrimidinyl moiety with various modifications.
Spirocyclic oxides: Compounds with spirocyclic structures and oxygen-containing functional groups.
Uniqueness
1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide is unique due to its combination of a spirocyclic core, multiple functional groups, and the presence of both nitrogen and oxygen atoms. This structural complexity may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
83540-28-7 |
|---|---|
Molecular Formula |
C15H23N5O4 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
3-hydroxy-2-imino-6-[3-(prop-2-enoxymethyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H23N5O4/c1-2-7-22-9-11-10-23-15(24-11)3-5-19(6-4-15)13-8-12(16)20(21)14(17)18-13/h2,8,11,17,21H,1,3-7,9-10,16H2 |
InChI Key |
YHAPSXCNPRCEGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1COC2(O1)CCN(CC2)C3=NC(=N)N(C(=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





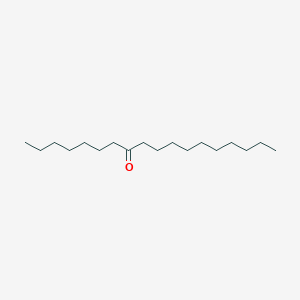
![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)
![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)


